REACTION_CXSMILES
|
[CH2:1](NC(=O)C(C)O)CCCCCCC.[OH-].[K+].C(O)(=O)C(C)O.C1OC1.[CH2:26]([C:34](C)([OH:38])[C:35]([NH2:37])=[O:36])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>>[CH2:27]([CH2:26][CH:34]([OH:38])[C:35]([NH2:37])=[O:36])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)NC(C(O)C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
3.1 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
octyllactamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(C(=O)N)(O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried for one hour at 115° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 130° C.
|
Type
|
CUSTOM
|
Details
|
were metered in over 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
the product was kept for a further 45 minutes at this temperature for a post reaction time
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The product was obtained in the form of a clear, brownish liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)CC(C(=O)N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |